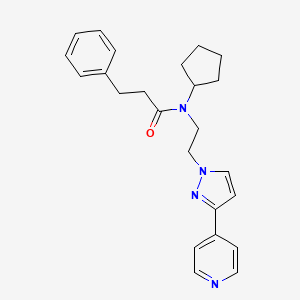
N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that features a cyclopentyl group, a phenyl group, and a pyrazolyl-pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide likely involves multiple steps, including the formation of the pyrazole ring, the attachment of the pyridine group, and the coupling of these intermediates with the cyclopentyl and phenyl groups. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate these transformations.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Reduction: This might involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s properties.
Substitution: This could involve replacing one functional group with another, potentially modifying the compound’s activity or stability.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule.
Scientific Research Applications
N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a potential ligand for studying protein-ligand interactions or as a probe in biochemical assays.
Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: As an intermediate in the synthesis of other valuable compounds or as a specialty chemical with unique properties.
Mechanism of Action
The mechanism of action for N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives, pyridine-containing molecules, or compounds with cyclopentyl and phenyl groups. Examples could be:
- N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide
Uniqueness
The uniqueness of N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(11-10-20-6-2-1-3-7-20)28(22-8-4-5-9-22)19-18-27-17-14-23(26-27)21-12-15-25-16-13-21/h1-3,6-7,12-17,22H,4-5,8-11,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDERCVTXUCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

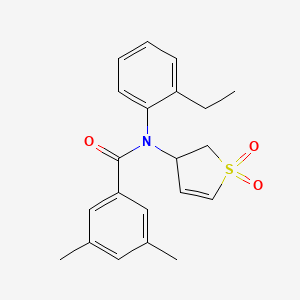
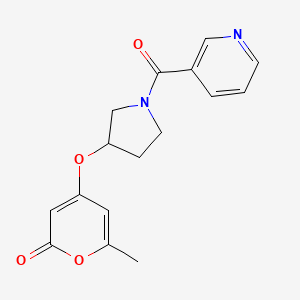

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)
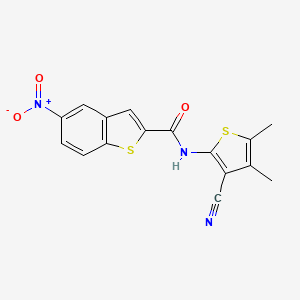
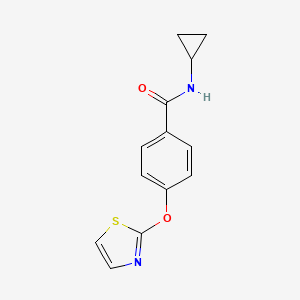
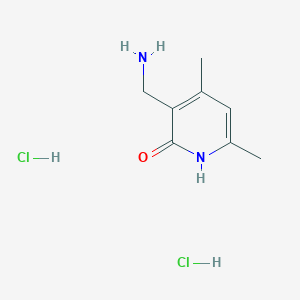
![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)
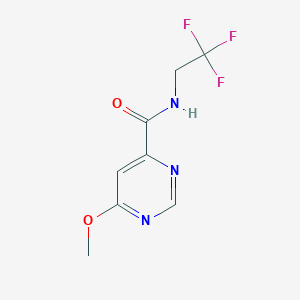


![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2433558.png)

